1,2-Dimethylcyclopent-2-en-1-ol
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Overview
Description
1,2-Dimethylcyclopent-2-en-1-ol is an organic compound with the molecular formula C7H12O. It is a derivative of cyclopentene, featuring two methyl groups and a hydroxyl group attached to the cyclopentene ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethylcyclopent-2-en-1-ol can be synthesized through the addition of methylmagnesium iodide (MeMgI) to 2-methyl-2-cyclopentenone. The reaction typically involves the following steps:
Preparation of 2-methyl-2-cyclopentenone: This intermediate can be synthesized via the Nazarov cyclization of isopropyl (E)-but-2-enoate.
Addition of MeMgI: The Grignard reagent, MeMgI, is added to 2-methyl-2-cyclopentenone to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethylcyclopent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 1,2-dimethylcyclopent-2-en-1-one, while reduction can produce 1,2-dimethylcyclopentanol .
Scientific Research Applications
1,2-Dimethylcyclopent-2-en-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-dimethylcyclopent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylcyclopentene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,3-Dimethylcyclopent-2-en-1-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
Cyclopent-2-en-1-ol: Lacks the methyl groups, resulting in different steric and electronic properties.
Uniqueness
1,2-Dimethylcyclopent-2-en-1-ol is unique due to the presence of both methyl groups and a hydroxyl group on the cyclopentene ring. This combination of functional groups imparts distinctive reactivity and properties, making it valuable in various chemical and biological applications .
Properties
CAS No. |
40459-91-4 |
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Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
1,2-dimethylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C7H12O/c1-6-4-3-5-7(6,2)8/h4,8H,3,5H2,1-2H3 |
InChI Key |
GGWCLFNUNRZDLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC1(C)O |
Origin of Product |
United States |
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